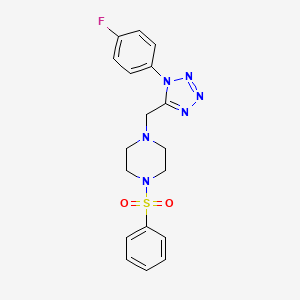

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(phenylsulfonyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(phenylsulfonyl)piperazine is a useful research compound. Its molecular formula is C18H19FN6O2S and its molecular weight is 402.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Boronic acids and their esters, which are structurally similar to the compound, are highly considered for the design of new drugs and drug delivery devices .

Mode of Action

It’s known that boronic acids and their esters interact with their targets through a radical approach . This interaction could potentially lead to changes in the target’s function or structure .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of reaction of boronic acids and their esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes.

生物活性

The compound 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(phenylsulfonyl)piperazine is a synthetic organic molecule that integrates a tetrazole ring and a piperazine moiety, both of which are known for their diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C21H20FN7O2S

Molecular Weight : 405.437 g/mol

CAS Number : 897623-68-6

The compound features a tetrazole ring , which enhances its lipophilicity and bioavailability, and a phenylsulfonyl group , contributing to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The tetrazole moiety can mimic carboxylate groups, allowing for enzyme inhibition by binding to active sites. The fluorophenyl group enhances the compound's binding affinity through hydrophobic interactions, potentially leading to significant pharmacological effects.

Anticancer Activity

In studies involving related compounds, it was demonstrated that derivatives of tetrazole exhibit significant anticancer properties. For instance, a derivative similar to the compound showed effective inhibition of breast cancer cell lines (MCF-7 and MDA-MB-231), inducing apoptosis and cell cycle arrest. The IC50 values for these studies are summarized in the table below:

| Cell Line | IC50 (24h) | IC50 (48h) |

|---|---|---|

| MCF-7 | 2.96 μmol/L | 1.06 μmol/L |

| MDA-MB-231 | 0.80 μmol/L | 0.67 μmol/L |

| SK-BR-3 | 1.21 μmol/L | 0.79 μmol/L |

These findings suggest that the compound may possess similar anticancer properties, warranting further investigation into its therapeutic potential against various cancers.

Antiviral Activity

Research has indicated that piperazine derivatives can exhibit antiviral activity against viruses such as Chikungunya virus (CHIKV). A study identified structural requirements for significant anti-CHIKV activity among phenylsulfonyl piperazine derivatives, suggesting that compounds like the one could be explored for their antiviral properties.

Case Study 1: Anticancer Effects

A related study investigated the anticancer effects of tetrazole-containing compounds on several cancer cell lines. The results indicated that these compounds could induce apoptosis through oxidative stress mechanisms, highlighting their potential as effective anticancer agents.

Case Study 2: Antiviral Efficacy

Another study focused on the antiviral efficacy of piperazine derivatives against CHIKV. The findings showed that certain derivatives exhibited potent inhibitory effects on viral replication, suggesting that the compound could be a candidate for further antiviral drug development.

Q & A

Q. Synthesis and Structural Characterization

Q: What synthetic routes are commonly employed to prepare 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(phenylsulfonyl)piperazine, and how is its structure validated? A: The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, the tetrazole moiety is often introduced via [2+3] cycloaddition between nitriles and sodium azide, followed by alkylation or sulfonylation to attach the phenylsulfonyl-piperazine group . Characterization relies on:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm proton/carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI-HRMS m/z calculated for C₁₈H₁₆FN₅O₂S: 417.1002) .

- X-ray Crystallography: Resolves stereochemistry and packing motifs in crystalline forms (if available).

Table 1: Representative Characterization Data

| Property | Example Value (Compound 7p ) |

|---|---|

| Melting Point | 175–177°C |

| 1H NMR (δ, ppm) | 3.15–3.90 (piperazine CH₂), 7.40–8.10 (aromatic) |

| ESI-HRMS (m/z) | 513.09834 [M+H]⁺ |

Q. Functional Group Contributions to Bioactivity

Q: How do the tetrazole and phenylsulfonyl groups influence the compound’s biological activity? A: Advanced studies suggest:

- Tetrazole: Enhances metabolic stability and mimics carboxylic acid bioisosteres, improving membrane permeability .

- Phenylsulfonyl-Piperazine: Modulates receptor binding (e.g., serotonin or dopamine receptors) via sulfonyl’s electron-withdrawing effects and piperazine’s conformational flexibility .

- 4-Fluorophenyl: Introduces hydrophobic interactions and fluorine’s electronegativity, enhancing target selectivity .

Methodology: Structure-activity relationship (SAR) studies compare analogs with substituted aryl or heterocyclic groups using in vitro assays (e.g., antiproliferative IC₅₀ values) .

Q. Stability and Degradation Under Experimental Conditions

Q: What methodologies assess the compound’s stability under varying pH, temperature, or light exposure? A: Stability studies employ:

- Thermogravimetric Analysis (TGA): Measures decomposition temperatures (e.g., stability up to 200°C) .

- High-Performance Liquid Chromatography (HPLC): Monitors degradation products under accelerated conditions (e.g., 40°C/75% RH for 6 months) .

- Photostability Testing: Exposes samples to UV-Vis light (ICH Q1B guidelines) to detect photodegradants .

Key Finding: The sulfonyl group improves thermal stability, while the tetrazole may hydrolyze under strongly acidic/basic conditions .

Q. Pharmacological Target Identification

Q: What molecular targets or pathways are implicated in the compound’s bioactivity? A: Preliminary data suggest:

- Antiproliferative Activity: Inhibition of cancer cell proliferation (e.g., IC₅₀ = 12 µM against MCF-7 cells) via tubulin binding or topoisomerase inhibition .

- Central Nervous System (CNS) Effects: Interaction with serotonin (5-HT₁A) or dopamine receptors due to structural similarity to phenylpiperazine derivatives .

Methodology: - Molecular Docking: Computational models predict binding affinity to receptors (e.g., AutoDock Vina scoring) .

- Kinase Profiling: Broad-spectrum kinase assays identify inhibitory activity against specific kinases .

Q. Addressing Contradictory Data in Literature

Q: How can researchers resolve discrepancies in reported biological activities or synthetic yields? A: Contradictions often arise from:

- Synthetic Variability: Differences in catalysts (e.g., K₂CO₃ vs. Cs₂CO₃) or solvents (DMF vs. THF) affecting yields .

- Assay Conditions: Varying cell lines or incubation times in antiproliferative studies .

Resolution Strategies: - Reproduce experiments with standardized protocols (e.g., NIH/NCATS guidelines).

- Use orthogonal assays (e.g., SPR and fluorescence polarization for binding validation).

Q. Optimization of Pharmacokinetic Properties

Q: What strategies improve the compound’s solubility, bioavailability, and metabolic stability? A: Advanced approaches include:

- Prodrug Design: Introducing acetyl or phosphate groups to enhance water solubility .

- Formulation Studies: Nanoemulsions or cyclodextrin complexes to increase oral absorption .

- Metabolic Profiling: LC-MS/MS identifies major metabolites (e.g., oxidative defluorination) to guide structural modifications .

Q. Analytical Challenges in Purity Assessment

Q: How are trace impurities or stereoisomers detected and quantified? A: Advanced chromatographic methods:

特性

IUPAC Name |

1-(benzenesulfonyl)-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6O2S/c19-15-6-8-16(9-7-15)25-18(20-21-22-25)14-23-10-12-24(13-11-23)28(26,27)17-4-2-1-3-5-17/h1-9H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGXSZLALHIYOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。